molecular formula C14H14NO3P B15211562 N-(Diphenylphosphoryl)glycine CAS No. 62056-86-4

N-(Diphenylphosphoryl)glycine

Katalognummer: B15211562
CAS-Nummer: 62056-86-4
Molekulargewicht: 275.24 g/mol
InChI-Schlüssel: UTEAQLSILGEPAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((Diphenylphosphoryl)amino)acetic acid is an organic compound that features a diphenylphosphoryl group attached to an amino acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Diphenylphosphoryl)amino)acetic acid typically involves the reaction of diphenylphosphoryl chloride with glycine or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of 2-((Diphenylphosphoryl)amino)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-((Diphenylphosphoryl)amino)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include phosphine oxides, diphenylphosphine derivatives, and various substituted amino acids. These products can be further utilized in different applications depending on their chemical properties.

Wissenschaftliche Forschungsanwendungen

2-((Diphenylphosphoryl)amino)acetic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-((Diphenylphosphoryl)amino)acetic acid involves its interaction with specific molecular targets. The diphenylphosphoryl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The amino acetic acid moiety can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-((Diphenylphosphoryl)amino)acetic acid include:

  • Diphenylphosphoryl acetic acid
  • Diphenylphosphoryl ethylamine
  • Diphenylphosphoryl glycine derivatives

Uniqueness

What sets 2-((Diphenylphosphoryl)amino)acetic acid apart from these similar compounds is its unique combination of the diphenylphosphoryl group and the amino acetic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

62056-86-4

Molekularformel

C14H14NO3P

Molekulargewicht

275.24 g/mol

IUPAC-Name

2-(diphenylphosphorylamino)acetic acid

InChI

InChI=1S/C14H14NO3P/c16-14(17)11-15-19(18,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,15,18)(H,16,17)

InChI-Schlüssel

UTEAQLSILGEPAS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)NCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.